3-(Dimethylamino)piperidin-2-one Exhibits Distinct Lipophilicity and Hydrogen Bonding Profile Compared to Unsubstituted Piperidin-2-one
High-strength differential evidence for this compound is limited in primary literature. The following data represents the strongest available quantitative comparisons derived from authoritative computational predictions and should be interpreted as class-level inference rather than direct experimental head-to-head comparisons [1]. The target compound's XLogP3 value (0.1) is significantly lower than that of unsubstituted piperidin-2-one (~0.2), indicating slightly higher hydrophilicity. Its topological polar surface area (TPSA) of 32.3 Ų and hydrogen bond acceptor count of 2 are higher than piperidin-2-one (TPSA ~29.1 Ų, HBA=1), suggesting altered hydrogen bonding potential [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | Piperidin-2-one (unsubstituted): XLogP3 ~0.2 |
| Quantified Difference | ΔXLogP3 = -0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This difference in lipophilicity can influence membrane permeability and solubility, impacting the compound's suitability for specific biological assays or formulation conditions.
- [1] PubChem. (2026). 3-(Dimethylamino)piperidin-2-one. Compound Summary for CID 55288057. National Center for Biotechnology Information. View Source
